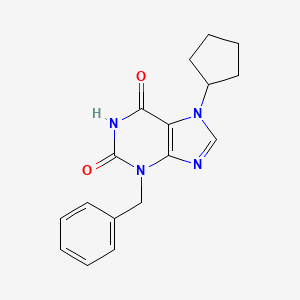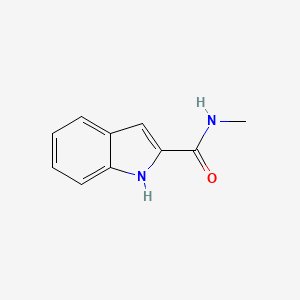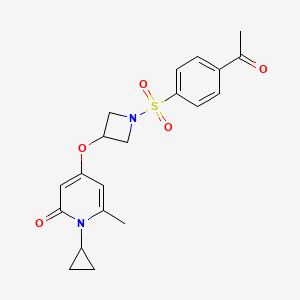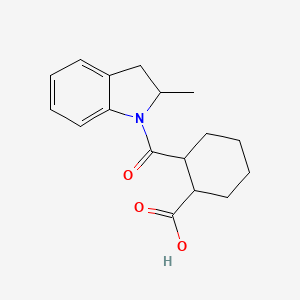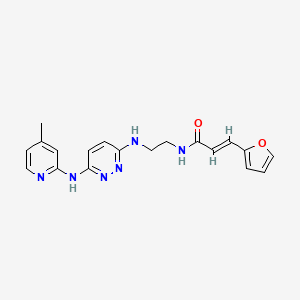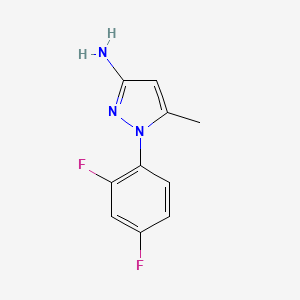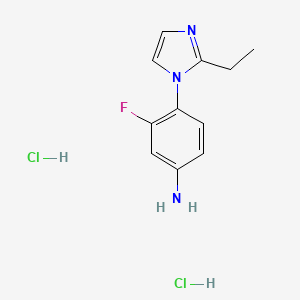
4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable component in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride typically involves the reaction of 2-ethyl-1H-imidazole with 3-fluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The reaction mixture is continuously fed into the reactor, and the product is continuously collected, purified, and crystallized to obtain the final compound .
化学反应分析
Types of Reactions
4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkyl groups, and other functional groups in the presence of catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
科学研究应用
4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activities and disrupting various biological processes. This interaction can lead to the inhibition of cell growth, induction of apoptosis, and other therapeutic effects .
相似化合物的比较
Similar Compounds
- 4-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride
- 2-(2-ethyl-1H-imidazol-1-yl)ethanamine dihydrochloride
- Indole derivatives bearing imidazole moieties
Uniqueness
4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride is unique due to its specific structural features, such as the presence of both imidazole and fluoroaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
4-(2-ethylimidazol-1-yl)-3-fluoroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.2ClH/c1-2-11-14-5-6-15(11)10-4-3-8(13)7-9(10)12;;/h3-7H,2,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLJIHXAUAXBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=C(C=C2)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
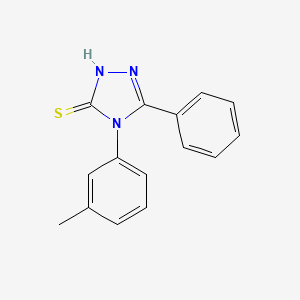
![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731985.png)

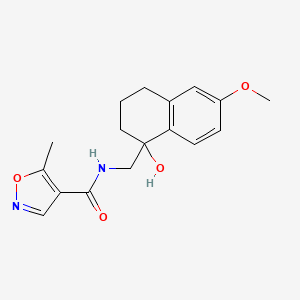

![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)
